molecular formula C20H16N2O4S2 B5778891 N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea

N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea

Cat. No. B5778891
M. Wt: 412.5 g/mol
InChI Key: OAHZPESEDIDLMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea, also known as DTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTT is a thiourea derivative of thieno[3,4-c]chromene, which is a heterocyclic compound that has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory and immune responses. It has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in the regulation of energy metabolism.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea has been found to exhibit various biochemical and physiological effects, including the inhibition of COX-2 activity, the scavenging of free radicals, and the induction of apoptosis in cancer cells. It has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cells.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea has several advantages for use in lab experiments, including its low toxicity and high stability. However, one limitation of N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea, including its potential use as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea and to optimize its synthesis and formulation for use in various applications.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea can be synthesized through a multistep process involving the condensation of 2,4-dimethoxybenzaldehyde with 2-aminothiophenol, followed by cyclization with acetic anhydride. The resulting compound is then reacted with 4-hydroxy-3-methyl-2H-thieno[3,4-c]chromen-2-one to form N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea has also been found to scavenge free radicals, which are molecules that can cause damage to cells and contribute to the development of various diseases. Additionally, N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea has been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(4-oxothieno[3,4-c]chromen-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S2/c1-24-11-7-8-14(16(9-11)25-2)21-20(27)22-18-17-13(10-28-18)12-5-3-4-6-15(12)26-19(17)23/h3-10H,1-2H3,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHZPESEDIDLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dimethoxyphenyl)-3-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea

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